molecular formula C10H13N B1212845 (1-phenylcyclopropyl)methanamine CAS No. 935-42-2

(1-phenylcyclopropyl)methanamine

Cat. No.: B1212845
CAS No.: 935-42-2
M. Wt: 147.22 g/mol
InChI Key: FUEMGCALFIHXAS-UHFFFAOYSA-N
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Description

(1-phenylcyclopropyl)methanamine is an organic compound with the molecular formula C10H13N It is a cyclopropane derivative where a phenyl group is attached to the cyclopropane ring via a methylamine group

Preparation Methods

The synthesis of (1-phenylcyclopropyl)methanamine typically involves the reduction of 1-Phenylcyclopropanenitrile. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out by adding LiAlH4 to a solution of 1-Phenylcyclopropanenitrile in tetrahydrofuran (THF) at 0°C . This method is efficient and widely used in laboratory settings.

Chemical Reactions Analysis

(1-phenylcyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

(1-phenylcyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of (1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets. It is believed to act on certain enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with neurotransmitter systems and other biological molecules .

Comparison with Similar Compounds

(1-phenylcyclopropyl)methanamine can be compared with other cyclopropane derivatives such as:

Properties

IUPAC Name

(1-phenylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMGCALFIHXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239451
Record name 1-(Phenylcyclopropyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-42-2
Record name 1-Phenylcyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylcyclopropyl)methylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Phenylcyclopropyl)methylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopropanemethylamine
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Synthesis routes and methods I

Procedure details

LiAlH4 (1.8 g, 48 mmol) is added in batches over 5 min to a solution of 1-phenylcyclopropane carbonitrile (6.58 g, 46 mmol) in ether (200 mL) stirred under N2 at 0°. After 1 h the reaction mixture is quenched by a careful dropwise addition of water (1.8 mL), 10% W/V NaOH solution (1.8 mL) and water (5.4 mL). Vigorous gas evolution again occurs. The mixture is vacuum filtered, and the filtrate is extracted with dilute HCl (0.2M, 3×100 mL). The combined extracts are washed with ether (3×100 mL) and made basic with NaOH pellets (3.2 g, 80 mmol). The aqueous layer is extracted with ether (3×100 mL). The combined organic phases are washed with water (2×100 mL), saturated brine (100 mL) and dried (MgSO4). The solvent is removed under reduced pressure to give (1-phenylcyclopropyl)methylamine (4.98 g, 74%) as an orange oil. Nmr δ (CDCl3) 7.1-7.5 (5H, m), 2.77 (2H, S), 1.3 (2H, br s), 0.6-0.95 (4H, m).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-phenylcyclopropanecarboxamide (0.450 g, 2.79 mmol) in tetrahydrofuran (5 mL) was slowly added to a suspension of LAH (0.117 g, 3.07 mmol) in tetrahydrofuran (5 mL) at 23° C. over 2 minutes. The reaction was then heated to 65° C. for 6 hours. The reaction was quenched with the Rochelle salt (1N in water, 10 mL) and extracted with ethyl acetate (3×). The combined organic layers were then dried over anhydrous magnesium sulfate, filtered and concentrated to give the crude title material (0.200 g, 49%) as an oil which was used as such in the next reaction. An aliquot was purified on preparative HPLC (ammonium acetate/water/acetonitrile). 1H NMR (400 MHz, CDCl3, acetic acid salt) δ: 0.83-0.94 (4H, m), 1.98 (3H, s), 2.90 (2H, s), 4.98 (3H, br s), 7.23-7.37 (5H, m).
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-phenylcyclopropanecarbonitrile (50 g, 0.34 mol, 1 eq.) in tetrahydrofuran (500 mL, 0.7 M) at 0° C. was added lithium aluminum hydride (23 g, 0.35 mol, 1.03 eq.). The reaction mixture was stirred at 0° C. for one hour and then at reflux for one hour. The reaction mixture was then cooled down and quenched with water (23 mL) and a 15% aqueous sodium hydroxide solution (69 mL). The mixture was filtered and concentrated in vacuo to afford #*1 (36 g, 72%). LC-MS: m/z 148.1 [M+H+], retention time=0.86 minutes; 1H NMR (400 MHz, CDCl3) δ 7.2-7.4 (m, 5H), 2.78 (s, 2H), 1.19 (br s, 2H), 0.72-0.84 (m, 4H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(phenylcyclopropyl)methylamine interact with monoamine oxidase (MAO)?

A1: Unlike its close analogue, 1-benzylcyclopropylamine, which acts as an MAO inactivator, 1-(phenylcyclopropyl)methylamine functions as a substrate for this enzyme. [] This means that instead of binding to and inhibiting MAO, it undergoes a catalytic reaction. Specifically, MAO catalyzes the oxidation of 1-(phenylcyclopropyl)methylamine, converting it into 1-phenylcyclopropanecarboxaldehyde. [] This difference in activity highlights the impact of subtle structural variations on the interaction between molecules and their target enzymes.

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